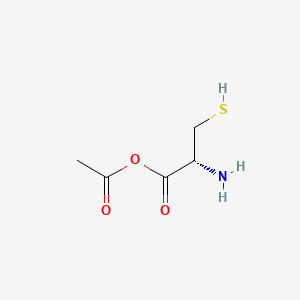
2-Nitro-1,4-dinitrosopiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-1,4-dinitrosopiperazine is a chemical compound with the molecular formula C4H8N4O4 It is a derivative of piperazine, a heterocyclic organic compound containing two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
The synthesis of 2-Nitro-1,4-dinitrosopiperazine typically involves the nitration of piperazine derivatives. One common method includes the reaction of piperazine with nitric acid under controlled conditions to introduce nitro groups at specific positions on the ring. The reaction conditions, such as temperature, concentration of nitric acid, and reaction time, are carefully optimized to achieve the desired product. Industrial production methods may involve large-scale nitration processes with stringent safety measures due to the hazardous nature of the reagents involved .
Analyse Des Réactions Chimiques
2-Nitro-1,4-dinitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. .
Applications De Recherche Scientifique
2-Nitro-1,4-dinitrosopiperazine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its ability to induce nasopharyngeal carcinoma in experimental models
Mécanisme D'action
The mechanism of action of 2-Nitro-1,4-dinitrosopiperazine involves its interaction with specific molecular targets and pathways. It has been shown to induce the expression of heat shock protein 70 (HSP70) and mucin 5B, which are involved in nasopharyngeal tumorigenesis. The compound’s ability to induce these proteins suggests its role in cellular stress responses and tumor development .
Comparaison Avec Des Composés Similaires
2-Nitro-1,4-dinitrosopiperazine can be compared with other nitro and nitroso derivatives of piperazine, such as:
1,4-Dinitrosopiperazine: Similar in structure but lacks the nitro group.
N-Nitrosopiperazine: Contains only one nitroso group.
2,3-Dimethyl-1,4-dinitrosopiperazine: A methylated derivative with different chemical properties. The uniqueness of this compound lies in its specific nitro and nitroso substitutions, which confer distinct chemical reactivity and biological activity
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various fields. Its synthesis, chemical reactions, and biological activities make it a valuable subject of study in scientific research.
Propriétés
| 40317-19-9 | |
Formule moléculaire |
C4H7N5O4 |
Poids moléculaire |
189.13 g/mol |
Nom IUPAC |
2-nitro-1,4-dinitrosopiperazine |
InChI |
InChI=1S/C4H7N5O4/c10-5-7-1-2-8(6-11)4(3-7)9(12)13/h4H,1-3H2 |
Clé InChI |
CWYYXFJVWOEICO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(CN1N=O)[N+](=O)[O-])N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





